Cas no 1000529-78-1 (2-(3-(Difluoromethyl)phenyl)acetonitrile)
2-(3-(Difluoromethyl)phenyl)acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-(3-(Difluoromethyl)phenyl)acetonitrile
- 2-[3-(difluoromethyl)phenyl]acetonitrile
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- Inchi: 1S/C9H7F2N/c10-9(11)8-3-1-2-7(6-8)4-5-12/h1-3,6,9H,4H2
- InChI Key: ZZVXGIMRJPDIHB-UHFFFAOYSA-N
- SMILES: FC(C1=CC=CC(CC#N)=C1)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 182
- Topological Polar Surface Area: 23.8
2-(3-(Difluoromethyl)phenyl)acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019119584-5g |
2-(3-(Difluoromethyl)phenyl)acetonitrile |
1000529-78-1 | 95% | 5g |
$1704.48 | 2023-09-04 | |
| Alichem | A019119584-10g |
2-(3-(Difluoromethyl)phenyl)acetonitrile |
1000529-78-1 | 95% | 10g |
$2460.24 | 2023-09-04 | |
| Alichem | A019119584-25g |
2-(3-(Difluoromethyl)phenyl)acetonitrile |
1000529-78-1 | 95% | 25g |
$4330.88 | 2023-09-04 |
2-(3-(Difluoromethyl)phenyl)acetonitrile Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 2-(3-(Difluoromethyl)phenyl)acetonitrile
Introduction to 2-(3-(Difluoromethyl)phenyl)acetonitrile (CAS No. 1000529-78-1)
2-(3-(Difluoromethyl)phenyl)acetonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 1000529-78-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, featuring a difluoromethyl substituent on a phenyl ring coupled with an acetonitrile moiety, exhibits unique structural and chemical properties that make it a valuable intermediate in synthetic chemistry. Its molecular structure, characterized by a combination of aromatic and nitrile functionalities, positions it as a versatile building block for the development of novel molecules with potential biological activity.
The difluoromethyl group is a key feature of this compound, influencing its reactivity and interaction with biological targets. In medicinal chemistry, such groups are often incorporated into molecules to enhance metabolic stability, improve binding affinity, or modulate pharmacokinetic profiles. The presence of the phenyl ring provides additional aromaticity, which can contribute to hydrophobic interactions and influence the compound's solubility and bioavailability. The acetonitrile group introduces a polar nitrile functionality, which can participate in hydrogen bonding and affect the overall electronic distribution of the molecule.
Recent advancements in synthetic methodologies have enabled more efficient and scalable production of 2-(3-(Difluoromethyl)phenyl)acetonitrile, making it more accessible for research applications. The compound's utility extends beyond pharmaceuticals; it is also explored in materials science and as a precursor in the synthesis of advanced polymers and specialty chemicals. The growing interest in fluorinated compounds stems from their ability to confer desirable properties such as increased lipophilicity and resistance to metabolic degradation.
In the realm of drug discovery, 2-(3-(Difluoromethyl)phenyl)acetonitrile has been employed in the synthesis of kinase inhibitors, antiviral agents, and other therapeutic candidates. Its structural framework allows for modifications at multiple positions, enabling chemists to fine-tune biological activity through structure-activity relationship (SAR) studies. The difluoromethyl group, in particular, has been shown to enhance binding interactions with protein targets, making it a popular choice for designing high-affinity ligands.
One of the most compelling aspects of this compound is its role in developing next-generation agrochemicals. Fluorinated compounds often exhibit improved efficacy against pests and diseases while maintaining environmental safety. Researchers have leveraged the reactivity of 2-(3-(Difluoromethyl)phenyl)acetonitrile to create novel herbicides and fungicides that offer enhanced performance compared to traditional agents. The ability to introduce fluorine atoms at strategic positions allows for the creation of molecules with tailored biological properties.
The synthesis of 2-(3-(Difluoromethyl)phenyl)acetonitrile typically involves multi-step reactions starting from commercially available precursors. Advanced catalytic processes have been developed to improve yield and purity, reducing the environmental impact of production. These methodologies align with the growing emphasis on green chemistry principles, ensuring that the compound can be manufactured sustainably while meeting stringent quality standards.
From a computational chemistry perspective, virtual screening and molecular docking studies have been instrumental in understanding the interactions between 2-(3-(Difluoromethyl)phenyl)acetonitrile derivatives and biological targets. These studies provide insights into binding mechanisms and help guide the design of more effective drug candidates. The integration of experimental data with computational models has accelerated the discovery process, allowing researchers to prioritize promising compounds for further investigation.
The future prospects for 2-(3-(Difluoromethyl)phenyl)acetonitrile are bright, with ongoing research exploring its potential in emerging fields such as photopharmacology and nanomedicine. The compound's unique structural features make it an attractive candidate for designing photoactivatable probes or drug delivery systems. As synthetic techniques continue to evolve, new applications for this versatile intermediate are likely to emerge, further solidifying its importance in chemical research.
In conclusion,2-(3-(Difluoromethyl)phenyl)acetonitrile (CAS No. 1000529-78-1) represents a significant advancement in synthetic organic chemistry with broad implications for pharmaceuticals and agrochemicals. Its structural versatility, coupled with its reactivity features such as the difluoromethyl group and aromaticity, positions it as a cornerstone material for innovation across multiple scientific disciplines. As research progresses, this compound will undoubtedly continue to play a pivotal role in shaping the future of chemical biology and drug discovery.
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